8-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-5-2-3-9-8-7(5)10-6(11)4-12-8/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
RLGQPXISQBSASS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)OCC(=O)N2 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methyl 1h Pyrido 2,3 B 1 2 Oxazin 2 One and Its Derivatives
Retrosynthetic Analysis of the Pyrido[2,3-b]nih.govnih.govoxazin-2-one Scaffold
A logical retrosynthetic analysis of the target scaffold, pyrido[2,3-b] nih.govnih.govoxazin-2-one (I), identifies the key bond disconnections within the oxazinone ring. The most strategic approach involves a disconnection of the N1-C2 and O4-C4a bonds, which simplifies the bicyclic system into a substituted pyridine (B92270) precursor.
Specifically, the primary disconnection is the amide bond (N1-C2), which can be retrosynthetically cleaved via hydrolysis to an amino group and a carboxylic acid derivative. A second key disconnection is the ether linkage (O4-C4a). This leads back to two primary building blocks: a 2-aminopyridine (B139424) derivative bearing a hydroxyl group at the 3-position (II) and a two-carbon electrophilic synthon, such as a haloacetyl halide (III).
A highly effective and commonly employed synthetic strategy involves a one-pot annulation that builds the oxazinone ring onto a pre-existing pyridine core. nih.govresearchgate.netacs.org This forward synthesis starts with a 3-hydroxypyridine (B118123) and an N-substituted chloroacetamide, confirming the validity of this retrosynthetic approach. The key transformation in this sequence is an intramolecular Smiles rearrangement, which dictates the selection of appropriate precursors. nih.govresearchgate.net
Classical and Contemporary Synthetic Routes to 8-Methyl-1H-pyrido[2,3-b]nih.govnih.govoxazin-2-one Analogs
The synthesis of the title compound and its analogs can be approached by focusing on the formation of either the pyridine or the oxazinone ring as the key strategic step.
While many syntheses of the pyrido[2,3-b] nih.govnih.govoxazin-2-one scaffold begin with a pre-formed pyridine ring, various methods exist for constructing the pyridone core itself, which can then be further elaborated. nih.govacs.org General strategies for pyridine ring synthesis are applicable for creating the necessary precursors. These include:
Hantzsch Dihydropyridine Synthesis: A classical method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia equivalent, followed by oxidation to the pyridine ring.
Cycloaddition Reactions: Diels-Alder reactions using 1,2,4-triazines as dienes with electron-rich alkynes can yield highly substituted pyridines after the extrusion of dinitrogen. nih.gov This method offers a route to complex pyridine structures that might be difficult to access otherwise.
Annulation of Pyridinones: The annulation of a second ring onto a 2-pyridone pattern has been used to create fused systems like pyrido[2,3-d]pyridazine-2,8-diones. rsc.org
Multicomponent Reactions: The synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives has been achieved through multicomponent reactions involving substituted aldehydes, 2-aminopyrazine, and indane-1,3-dione, showcasing a modern approach to building fused pyridine systems. rsc.orgnih.gov
The most prominent and efficient method for constructing the pyrido[2,3-b] nih.govnih.govoxazin-2-one ring system is a one-pot annulation process that hinges on the Smiles rearrangement. nih.govresearchgate.netacs.org
This process typically involves the reaction of a 2-halo-3-hydroxypyridine with an N-substituted-2-chloroacetamide in the presence of a suitable base. nih.govresearchgate.net The mechanism proceeds as follows:
O-Alkylation: The hydroxyl group of the 3-hydroxypyridine attacks the electrophilic carbon of the chloroacetamide, displacing the chloride and forming an ether intermediate.
Smiles Rearrangement: Under basic conditions, the amide nitrogen of the side chain attacks the C2 carbon of the pyridine ring, which is activated by the electron-withdrawing nature of the ring nitrogen and the adjacent halogen. This intramolecular nucleophilic aromatic substitution results in the formation of a new C-N bond and cleavage of the C-O ether bond.
Lactamization: The newly formed pyridin-2-amine intermediate, now bearing an N-linked side chain with a terminal hydroxyl group (from the rearranged ether), undergoes a rapid intramolecular cyclization (lactamization) to form the stable six-membered oxazinone ring, yielding the final pyrido[2,3-b] nih.govnih.govoxazin-2-one product. acs.org
This one-pot synthesis is highly convenient and generally provides excellent yields. researchgate.net
Optimization of Reaction Conditions and Yields for 8-Methyl-1H-pyrido[2,3-b]nih.govnih.govoxazin-2-one Synthesis
Systematic investigation into the reaction parameters for the one-pot synthesis has identified key factors for maximizing product yields. The choice of base and solvent is particularly critical for the efficiency of the Smiles rearrangement and subsequent cyclization. researchgate.netacs.org
Effect of Base on Reaction Yield: Research using 2-chloro-3-hydroxypyridine (B146414) and N-benzyl-2-chloroacetamide as model substrates demonstrated that common alkali carbonates like Li₂CO₃, Na₂CO₃, and K₂CO₃ are largely ineffective, producing only trace amounts of the desired product. researchgate.netacs.org In contrast, cesium carbonate (Cs₂CO₃) and, to a slightly lesser extent, rubidium carbonate (Rb₂CO₃) provide excellent yields in a short reaction time. researchgate.net
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | Li₂CO₃ | Trace |
| 2 | Na₂CO₃ | <5 |
| 3 | K₂CO₃ | <5 |
| 4 | Rb₂CO₃ | 93 |
| 5 | Cs₂CO₃ | 95 |
| 6 | SrCO₃ | <5 |
| 7 | Ag₂CO₃ | <5 |
Effect of Solvent on Reaction Yield: The choice of solvent also significantly impacts the reaction outcome. Polar, aprotic solvents have been found to be the most effective.
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | N,N-Dimethylformamide (DMF) | 96 |
| 2 | Acetonitrile (B52724) (MeCN) | 95 |
| 3 | Tetrahydrofuran (THF) | 75 |
| 4 | 1,4-Dioxane | 65 |
| 5 | Toluene | 10 |
Based on these findings, the optimized conditions for the synthesis of pyrido[2,3-b] nih.govnih.govoxazin-2-one analogs are the use of cesium carbonate as the base in refluxing acetonitrile or DMF. researchgate.netacs.org Additionally, microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes while maintaining moderate to excellent yields. koreascience.kr
Green Chemistry Approaches in the Synthesis of Pyrido[2,3-b]nih.govnih.govoxazin-2-one Derivatives, Including the Use of Ionic Liquids
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols. A significant advancement in this area is the use of ionic liquids (ILs) as alternative reaction media. researchgate.net Ionic liquids are valued for their low vapor pressure, non-flammability, and potential for recyclability. rsc.org
For instance, the task-specific ionic liquid [HMIm]BF₄ (1-hexyl-3-methylimidazolium tetrafluoroborate) has been successfully employed as a solvent for the synthesis of isoxazolyl pyrido[2,3-b] nih.govnih.govoxazin-2(3H)-ones, which also proceeds via a Smiles rearrangement. researchgate.net The use of ionic liquids can enhance reaction rates and selectivity. rsc.org The synthesis of other related heterocyclic systems, such as pyrano[2,3-d]pyrimidine derivatives, has also been effectively carried out in ionic liquids like [BMIm]BF₄, often under neutral conditions and with high yields, demonstrating the broad applicability of this green approach. researchgate.net
Stereoselective Synthesis Approaches for Chiral Analogs of Pyrido[2,3-b]nih.govnih.govoxazin-2-one
The introduction of chirality into the pyrido[2,3-b] nih.govnih.govoxazin-2-one scaffold is of interest for various applications. When the synthesis is performed using chiral, non-racemic N-substituted α-haloacetamides, new stereocenters can be created.
For example, the reaction of 2-chloro-3-hydroxypyridine with N-substituted α-methylacetamides derived from chiral amines results in the formation of diastereomeric mixtures of the corresponding pyrido[2,3-b] nih.govnih.govoxazin-2-one products. researchgate.net In a specific case, the diastereomeric products, (S,S)-isomer and (S,R)-isomer, were successfully separated by column chromatography, allowing for the isolation of stereopure compounds. researchgate.net
More advanced strategies for achieving stereoselectivity have been developed for related heterocyclic systems. An efficient asymmetric approach to functionalized pyrido[1,2-c] nih.govmdpi.comoxazin-1-ones has been demonstrated through a nucleophilic addition-cyclization process involving N,O-acetals and ynamides, which yields products with excellent diastereoselectivities. researchgate.net Such methodologies highlight potential pathways for developing highly stereoselective syntheses for the 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one framework.
Advanced Structure Activity Relationship Sar Studies of 8 Methyl 1h Pyrido 2,3 B 1 2 Oxazin 2 One Analogs
Design Principles for Novel 8-Methyl-1H-pyrido[2,3-b]nih.govnih.govoxazin-2-one Analogs and Derivatives
The creation of new analogs based on the pyrido[2,3-b] nih.govnih.govoxazin-2-one scaffold is guided by established medicinal chemistry principles, including diversity-oriented synthesis, bio-isosteric replacement, and the generation of combinatorial libraries.
Diversity-oriented synthesis aims to create a wide range of structurally distinct molecules from a common starting material. For instance, in the development of related heterocyclic structures like pyrido[1,2-e]purine-2,4(1H,3H)-dione, successive double cyclization reactions starting from aminopyridine derivatives have been employed to generate libraries with diverse N-aryl or benzyl (B1604629) substitutions. nih.gov This approach allows for a broad exploration of the chemical space around the core scaffold to identify key structural features that enhance biological activity. nih.gov
Bio-isosteric replacement is another key strategy, where a functional group is replaced by another with similar physical or chemical properties to improve activity or pharmacokinetics. Research on pyridazin-3-one derivatives, for example, utilized a substituted pyridazin-3-one moiety as a bio-isosteric alternative to the phthalazine (B143731) ring of the known drug hydralazine. nih.gov This design strategy, combined with the insertion of various side chains, aims to construct a comprehensive SAR profile for the new series of compounds. nih.gov
The design and synthesis of large combinatorial libraries also facilitate the rapid identification of active compounds. This was demonstrated in the development of pyrido[2,3-d]pyrimidin-7(8H)-ones, where a library of 121 compounds was synthesized and evaluated for inhibitory activity against the hepatitis C virus (HCV). nih.gov Such high-throughput approaches are invaluable for initial screening and hit identification.
Positional and Substituent Effects on Biological Activity of Pyrido[2,3-b]nih.govnih.govoxazin-2-one Derivatives
The biological activity of pyrido-oxazinone and related heterocyclic scaffolds is highly sensitive to the nature and position of substituents on the ring system. SAR studies have revealed that minor modifications can lead to significant changes in potency and selectivity.
In a series of N-substituted pyrido[3,2-b]oxazinones evaluated for antinociceptive activity, the nature of the substituent at the N-4 position was critical. nih.gov The compound 4-{3-[4-(4-fluorophenyl-1-piperazinyl)propyl]}-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one (6c) emerged as the most potent and safe analog, demonstrating significantly higher activity than aspirin (B1665792) in writhing tests. nih.gov
Similarly, detailed SAR studies on pyridazinone derivatives as monoamine oxidase B (MAO-B) inhibitors have highlighted the profound impact of substituent placement on the phenyl ring. For a series of pyridazinones containing a (2-fluorophenyl)piperazine moiety, a bromo substitution at the meta position of a phenyl ring (compound T6) resulted in a significantly more potent MAO-B inhibitor than a bromo substitution at the para position (compound T7). nih.gov The study also systematically evaluated other para substituents, revealing a clear trend in inhibitory potency. nih.gov
These findings underscore the importance of systematic modification at various positions of the heterocyclic core to optimize biological activity.
Table 1: Effect of Substituents on the Biological Activity of Pyrido-oxazinone and Pyridazinone Derivatives This interactive table summarizes key findings on how different substituents and their positions affect the biological activity of related heterocyclic compounds.
| Compound ID | Scaffold | Substitution | Biological Activity | Potency (IC₅₀/ED₅₀) | Selectivity Index (SI) for MAO-B | Source |
|---|---|---|---|---|---|---|
| 6c | Pyrido[3,2-b]oxazin-3(4H)-one | N-4: -3-[4-(4-fluorophenyl-1-piperazinyl)propyl] | Antinociceptive | 12.5 mg/kg (mouse) / 27.8 mg/kg (rat) | - | nih.gov |
| T1 | Pyridazinone | R = H | MAO-B Inhibition | 0.821 µM | 10.1 | nih.gov |
| T3 | Pyridazinone | R = p-Cl | MAO-B Inhibition | 0.039 µM | 107.4 | nih.gov |
| T5 | Pyridazinone | R = p-F | MAO-B Inhibition | 0.231 µM | 30.6 | nih.gov |
| T6 | Pyridazinone | R = m-Br | MAO-B Inhibition | 0.013 µM | 120.8 | nih.gov |
| T7 | Pyridazinone | R = p-Br | MAO-B Inhibition | 0.222 µM | 28.1 | nih.gov |
| T9 | Pyridazinone | R = p-OCH₃ | MAO-B Inhibition | 0.198 µM | 29.8 | nih.gov |
| T11 | Pyridazinone | R = p-CH₃ | MAO-B Inhibition | 0.252 µM | 26.5 | nih.gov |
| T12 | Pyridazinone | R = p-N(CH₃)₂ | MAO-B Inhibition | 0.177 µM | 34.6 | nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design for Pyrido[2,3-b]nih.govnih.govoxazin-2-one Scaffolds
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.govdergipark.org.tr This approach can be ligand-based, where a model is derived from a set of known active molecules, or structure-based, utilizing the 3D structure of the biological target. nih.govdergipark.org.tr
For scaffolds related to pyrido-oxazinones, such as pyrido-indole derivatives, ligand-based pharmacophore modeling has been successfully applied. nih.govresearchgate.net In a study of 51 pyrido-indole derivatives as Janus Kinase 2 (JAK2) inhibitors, an efficient pharmacophore hypothesis was identified. nih.govresearchgate.net This model, designated ADDRRR, consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. nih.govresearchgate.net
The development of such a model typically involves:
Selection of a Training Set : A diverse set of molecules with known biological activities is chosen. researchgate.net
Conformational Analysis : The possible 3D shapes (conformers) of each molecule are generated.
Feature Identification : Key pharmacophoric features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are defined. nih.gov
Model Generation and Validation : Software like PHASE is used to align the active molecules and generate common pharmacophore hypotheses. nih.govresearchgate.net The resulting models are scored and validated for their ability to distinguish active from inactive compounds. researchgate.net
A statistically robust 3D-Quantitative Structure-Activity Relationship (3D-QSAR) model was also constructed for the pyrido-indole derivatives, yielding a high regression coefficient (R²) of 0.97, indicating excellent predictive power. nih.govresearchgate.net Such models are invaluable for the virtual screening of large compound libraries to identify new potential hits and for guiding the design of more potent analogs. nih.gov
Rational Design Strategies for Modulating Specific Biological Interactions and Selectivity
Rational design strategies leverage a deep understanding of the molecular target and the mechanism of action to create compounds with enhanced potency and selectivity. This often involves a combination of synthetic chemistry and computational methods.
Molecular docking is a key computational tool that predicts the preferred orientation of a ligand when bound to a receptor. rsc.org This was used to elucidate the binding interactions of a highly active pyrido[2,3-d]pyrimidine (B1209978) derivative (compound 4) with its target, PIM-1 kinase. rsc.org Understanding these specific interactions at the atomic level allows for the targeted design of modifications to improve binding affinity and selectivity.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to analyze the electronic properties of molecules. rsc.org For a series of pyrido[2,3-b]pyrazine (B189457) derivatives, a close analog to the pyrido-oxazinone scaffold, DFT computations were performed to investigate their electronic structure, frontier molecular orbitals (FMOs), and other properties. rsc.org This analysis can help rationalize observed activities and guide the design of new compounds with optimized electronic characteristics for improved biological interactions.
Furthermore, SAR studies can reveal subtle structural changes that lead to improved selectivity. In the development of pyridazinone-based MAO-B inhibitors, it was found that compounds T3 and T6 were not only potent but also reversible and competitive inhibitors with high selectivity for MAO-B over MAO-A. nih.gov This selectivity is crucial for minimizing off-target effects. By integrating these computational and experimental strategies, researchers can rationally design novel analogs of 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one with finely tuned biological profiles for specific therapeutic applications.
Computational Chemistry and Molecular Modeling of 8 Methyl 1h Pyrido 2,3 B 1 2 Oxazin 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity of the Pyrido[2,3-b]researchgate.netnih.govoxazin-2-one System
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org
In studies of related heterocyclic systems like pyrido[2,3-b]pyrazines, DFT calculations have been used to determine FMO energies and their corresponding energy gaps. rsc.orgnih.gov These analyses reveal that the distribution of HOMO and LUMO orbitals across the molecular framework indicates the primary sites for electrophilic and nucleophilic attack. For the pyrido[2,3-b] researchgate.netnih.govoxazin-2-one system, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) and oxazine (B8389632) rings, while the LUMO would likely be distributed over the electron-deficient carbonyl group and the pyridine ring. The methyl group in the 8-position would act as a weak electron-donating group, subtly influencing the energy levels of these frontier orbitals.
Table 1: Representative Frontier Molecular Orbital Data for Related Heterocyclic Systems
| Compound Family | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| Pyrido[2,3-b]pyrazine (B189457) Derivatives | -6.21 to -6.59 | -2.76 to -3.15 | 3.44 to 3.82 | rsc.org |
This table presents data from related heterocyclic systems to illustrate typical FMO energy ranges.
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are prone to nucleophilic attack.
For the pyrido[2,3-b] researchgate.netnih.govoxazin-2-one system, an MEP analysis would predict the most negative potential to be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom in the pyridine ring, indicating these as the primary sites for electrophilic interaction. Conversely, the hydrogen atom attached to the ring nitrogen (N1) and the aromatic protons would exhibit positive potential, marking them as sites for potential nucleophilic interaction. researchgate.net This analysis is vital for understanding non-covalent interactions, such as hydrogen bonding, which are critical for molecular recognition in biological systems.
Molecular Dynamics Simulations for Conformational Analysis of 8-Methyl-1H-pyrido[2,3-b]researchgate.netnih.govoxazin-2-one
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. nih.gov By simulating the motions of atoms and molecules over time, MD can reveal the accessible conformations of a molecule in different environments, such as in a solvent or bound to a protein. nih.gov For a molecule like 8-Methyl-1H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one, the fused ring system imparts significant rigidity, but some flexibility may exist, particularly concerning the planarity of the oxazinone ring.
MD simulations can be employed to explore the conformational landscape of the molecule, identifying low-energy conformers and the dynamics of their interconversion. This information is crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. nih.gov While specific MD simulation studies on 8-Methyl-1H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one are not extensively documented in the public domain, the methodology remains a standard and powerful tool for the conformational analysis of such heterocyclic compounds. The simulations typically use force fields like GROMOS or AMBER to model the interatomic forces and are run for extended periods (nanoseconds to microseconds) to ensure thorough sampling of conformational space. nih.gov
Molecular Docking Studies with Potential Biological Targets for Pyrido[2,3-b]researchgate.netnih.govoxazin-2-one Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-receptor interactions. nih.gov
Derivatives of the pyrido[2,3-b] researchgate.netnih.govoxazin-2-one scaffold could be investigated as potential inhibitors of various enzymes or as ligands for different receptors. For instance, related pyridine-fused heterocyclic structures have been docked against targets such as cyclooxygenase (COX) enzymes, various kinases, and HIV integrase. nih.govrsc.org A typical docking study for a pyrido[2,3-b] researchgate.netnih.govoxazin-2-one derivative would involve:
Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank.
Preparing the protein structure by adding hydrogens, assigning charges, and defining the binding site.
Generating a low-energy conformation of the ligand.
Using a docking algorithm (e.g., AutoDock, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site. researchgate.net
Scoring the resulting poses based on binding energy to identify the most favorable binding mode.
The results of such studies would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a rationale for observed biological activity and guiding the design of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of Pyrido[2,3-b]researchgate.netnih.govoxazin-2-one Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By correlating molecular descriptors (physicochemical, electronic, or steric properties) with activity, a QSAR model can predict the activity of new, unsynthesized compounds. researchgate.net
For a series of pyrido[2,3-b] researchgate.netnih.govoxazin-2-one derivatives, a QSAR study would involve the following steps:
Synthesizing and testing a training set of diverse analogs for a specific biological activity.
Calculating a wide range of molecular descriptors for each compound in the training set.
Using statistical methods, such as Partial Least Squares (PLS) regression, to develop a model that correlates the descriptors with the observed activity. nih.gov
Validating the model using an external test set of compounds to ensure its predictive power.
A robust QSAR model can identify the key molecular features that enhance or diminish activity. For example, a model might reveal that increasing the hydrophobicity of a substituent at a particular position or modifying the electronic properties of the heterocyclic core leads to improved potency. This information is invaluable for prioritizing the synthesis of new derivatives with a higher probability of success.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for 8-Methyl-1H-pyrido[2,3-b]researchgate.netnih.govoxazin-2-one and Analogs
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are critical for its development as a drug. pensoft.net These properties—Absorption, Distribution, Metabolism, and Excretion—determine a drug's bioavailability and its duration of action. Early assessment of ADME properties helps to identify compounds with potential liabilities, reducing late-stage failures in drug development. nih.gov
Many ADME properties can be predicted based on a compound's structure. A common starting point is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria:
Molecular weight ≤ 500 Da
LogP (octanol-water partition coefficient) ≤ 5
Number of hydrogen bond donors ≤ 5
Number of hydrogen bond acceptors ≤ 10
Computational tools can predict these and other properties like water solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. japtronline.comresearchgate.net
Table 2: Predicted Physicochemical Properties for Pyrido[2,3-b] researchgate.netnih.govoxazin-2-one Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|
| 1H-Pyrido[2,3-b] researchgate.netnih.govoxazin-2-one | C₇H₆N₂O₂ | 150.13 | 0.1 | 1 | 3 |
| 3-Methyl-1H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one | C₈H₈N₂O₂ | 164.16 | 0.5 | 1 | 3 |
Data sourced from PubChem. nih.govuni.lu XLogP is a calculated logarithm of the partition coefficient. Data for the 8-methyl isomer is inferred from its analogs.
Based on the available data for its analogs, 8-Methyl-1H-pyrido[2,3-b] researchgate.netnih.govoxazin-2-one is expected to have properties well within the ranges defined by Lipinski's Rule of Five, suggesting it has the potential for good oral bioavailability.
Mechanistic Biological Investigations of 8 Methyl 1h Pyrido 2,3 B 1 2 Oxazin 2 One
Target Identification and Validation for Pyrido[2,3-b]benchchem.comnih.govoxazin-2-one Activity in In Vitro Models
The identification of specific molecular targets is crucial for elucidating the mechanism of action of any bioactive compound. For the pyrido[2,3-b] nih.govoxazine (B8389632) scaffold and its derivatives, research has pointed towards several potential protein targets. While direct studies on 8-Methyl-1H-pyrido[2,3-b] nih.govoxazin-2-one are limited, data from analogous structures provide valuable insights.
A closely related reduced compound, 8-Methyl-1H,2H,3H-pyrido[2,3-b] nih.govoxazine, has been identified as a scaffold for developing positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). PAMs bind to an allosteric site on the receptor, enhancing the effect of the endogenous ligand, which suggests that the nervous system is a potential area of activity.
Furthermore, the broader class of fused pyridopyrimidines, which share structural similarities, has been extensively studied. These compounds are known to target a variety of protein kinases. nih.govelsevierpure.comnih.gov For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been developed as antagonists of protein tyrosine kinases, which are implicated in cancer progression. elsevierpure.comnih.gov Specific kinases identified as targets for this class include Epidermal Growth Factor Receptor (EGFR), both wild-type (EGFRWT) and mutant (EGFRT790M), and PIM-1 kinase. nih.govnih.gov Other related heterocyclic structures have been found to act as antagonists for Inhibitors of Apoptosis Proteins (IAPs), also known as Smac mimetics, which are relevant in cancer therapy. google.com These findings suggest that kinase inhibition and apoptosis induction are plausible mechanisms for pyrido[2,3-b] nih.govoxazin-2-one derivatives.
Enzyme Inhibition Kinetics and Characterization by 8-Methyl-1H-pyrido[2,3-b]benchchem.comnih.govoxazin-2-one
Enzyme inhibition is a primary mechanism through which small molecules exert their biological effects. The study of inhibition kinetics, including the determination of the half-maximal inhibitory concentration (IC50), is fundamental to characterizing a compound's potency.
For classes of compounds related to 8-Methyl-1H-pyrido[2,3-b] nih.govoxazin-2-one, extensive enzyme inhibition data is available. For instance, various pyrido[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of several kinases. One study reported a derivative that inhibited p210Bcr-Abl tyrosine phosphorylation with an IC50 of 170 nM in human K562 cells. nih.gov Another derivative showed potent inhibition of PIM-1 kinase with an IC50 value of 11.4 nM. nih.gov
Derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have demonstrated significant inhibitory activity against EGFR. One compound, in particular, exhibited IC50 values of 0.099 µM and 0.123 µM against EGFRWT and the resistant EGFRT790M mutant, respectively. nih.gov Additionally, a series of chromene carboxamides featuring a dihydro-benzoxazine moiety were identified as potent and selective PI3Kβ/δ inhibitors, with one compound showing a PI3Kβ cell IC50 of 0.012 μM. nih.gov
While these values are for related scaffolds, they establish that the general heterocyclic structure is capable of potent and specific enzyme inhibition. Kinetic studies on 8-Methyl-1H-pyrido[2,3-b] nih.govoxazin-2-one would be necessary to determine its specific inhibitory profile and potency.
Table 1: In Vitro Enzyme Inhibition Data for Related Pyrido-Heterocyclic Scaffolds
| Compound Class | Target Enzyme | IC50 Value | Cell Line/Assay Condition | Citation |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine | p210Bcr-Abl | 170 nM | Human K562 cells | nih.gov |
| Pyrido[2,3-d]pyrimidine | PIM-1 Kinase | 11.4 nM | N/A | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 0.099 µM | N/A | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | 0.123 µM | N/A | nih.gov |
Receptor Binding Affinity and Selectivity Profiling of Pyrido[2,3-b]benchchem.comnih.govoxazin-2-one Derivatives
Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a key determinant of their pharmacological profile. Receptor binding assays are used to measure the affinity (often expressed as the inhibition constant, Ki) of a compound for its target and its selectivity versus other receptors.
For the related pyrido[2,3-e]-1,2,4-triazolo[4,3-a]pyrazin-1-one scaffold, derivatives have been developed as potent and selective antagonists for the human A3 adenosine (B11128) receptor (hA3 AR). nih.gov Some of these compounds displayed high binding affinities with Ki values below 50 nM and demonstrated significant selectivity against hA1 and hA2A receptors. nih.gov This highlights the potential for the pyridopyrazine core to be tailored for specific receptor subtypes.
Molecular docking studies on these hA3 AR antagonists were performed to understand their hypothetical binding mode within the receptor, further validating the target engagement. nih.gov Such computational approaches are invaluable for rational drug design and for predicting the binding orientation of new derivatives, including those of the pyrido[2,3-b] nih.govoxazin-2-one class.
Table 2: Receptor Binding Affinity for Related Pyrido-Heterocyclic Scaffolds
| Compound Class | Target Receptor | Binding Affinity (Ki) | Selectivity Profile | Citation |
|---|
Cellular Pathway Modulation by 8-Methyl-1H-pyrido[2,3-b]benchchem.comnih.govoxazin-2-one in In Vitro Models
The binding of a compound to its target initiates a cascade of downstream events known as a signaling pathway. Understanding how a compound modulates these pathways is essential to connect its molecular action to a cellular response.
Given the identification of kinases as likely targets, pathways regulated by these enzymes are of high interest. The PI3K/AKT/mTOR pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. A derivative containing a benzoxazine (B1645224) moiety was shown to profoundly modulate AKT phosphorylation, a key step in this pathway. nih.gov Similarly, pyrido[2,3-d]pyrimidine inhibitors targeting EGFR were found to induce apoptosis (programmed cell death) and arrest the cell cycle, demonstrating modulation of pathways controlling cell fate. nih.gov For instance, one derivative induced a 5.3-fold increase in caspase-3 levels, a key executioner enzyme in the apoptotic pathway. nih.gov
Another relevant pathway is the NF-κB signaling pathway, which is central to inflammation. The demonstration that pyrido[2,3-d]pyrimidine inhibitors can block the activity of RICK (a serine/threonine kinase) in intact cells points to a potential anti-inflammatory mechanism by modulating this pathway. elsevierpure.com Furthermore, oxidative stress can activate transcription factors like Nrf2, NF-κB, and AP1, which control the expression of numerous genes involved in cellular defense and inflammation. nih.govsemanticscholar.org Modulation of these pathways represents another plausible mechanism of action for the title compound.
Gene Expression and Proteomic Analysis in Response to 8-Methyl-1H-pyrido[2,3-b]benchchem.comnih.govoxazin-2-one Exposure (In Vitro)
To gain a global understanding of a compound's effects, researchers employ high-throughput technologies like proteomics (the large-scale study of proteins) and gene expression profiling. These methods can reveal widespread changes in cellular machinery following drug exposure.
Chemical proteomics, which uses immobilized small-molecule probes to capture interacting proteins, has been successfully applied to the pyrido[2,3-d]pyrimidine class. elsevierpure.com This approach identified over 30 human protein kinases as targets for these compounds, revealing that they inhibit both tyrosine and serine/threonine kinases. elsevierpure.com This demonstrates the power of proteomics to uncover a compound's target profile and reveal previously unrecognized modes of action. elsevierpure.com
Antiradical Activity and Oxidative Stress Modulation by Pyrido[2,3-b]benchchem.comnih.govoxazin-2-one Derivatives
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidants. nih.govmdpi.com This imbalance can damage vital macromolecules like DNA, lipids, and proteins, contributing to various diseases. nih.govsemanticscholar.org Small molecules can modulate oxidative stress not just by directly scavenging radicals, but by altering the activity of proteins within the antioxidant system. nih.gov
The heterocyclic bases in nucleic acids, particularly guanine, are highly susceptible to oxidative damage, leading to the formation of 8-oxoguanine. mdpi.comnih.gov This lesion can have mutagenic consequences and is a key biomarker of oxidative stress. nih.govresearchgate.net
Compounds with a pyrido[2,3-b]pyrazine (B189457) core, structurally related to the title compound, have been evaluated for their in vitro antioxidant properties. nih.govrsc.org The investigation of such derivatives often involves assessing their ability to scavenge free radicals. Furthermore, a key mechanism for cellular protection against oxidative stress is the activation of the Nrf2 transcription factor. nih.govsemanticscholar.org Nrf2 controls the expression of a wide array of antioxidant and cytoprotective genes. nih.gov The development of small molecules that can activate the Nrf2 signaling pathway is a promising therapeutic strategy for conditions associated with high oxidative stress. nih.govsemanticscholar.org The potential for 8-Methyl-1H-pyrido[2,3-b] nih.govoxazin-2-one and its derivatives to act as antioxidants, either directly or by modulating pathways like Nrf2, is an important area of investigation.
Applications of 8 Methyl 1h Pyrido 2,3 B 1 2 Oxazin 2 One in Chemical Biology Research
8-Methyl-1H-pyrido[2,3-b]benchchem.comrsc.orgoxazin-2-one as a Molecular Probe for Biological Processes
Currently, there is limited specific information in the public domain detailing the use of 8-Methyl-1H-pyrido[2,3-b] rsc.orgoxazin-2-one as a molecular probe. Molecular probes are essential tools in chemical biology for understanding complex biological systems. The development of a compound like this into a probe would typically involve attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to allow for the visualization or isolation of its biological targets. The pyrido[2,3-b] rsc.orgoxazin-2-one core is a viable candidate for such modifications, which could enable its use in studying specific enzymes or signaling pathways.
Development of 8-Methyl-1H-pyrido[2,3-b]benchchem.comrsc.orgoxazin-2-one as a Lead Compound for Pre-Clinical Therapeutic Development
The development of a molecule as a lead compound is a critical step in the drug discovery pipeline. This involves identifying a compound with promising biological activity and optimizing its structure to enhance efficacy and reduce toxicity. The broader class of pyrido[2,3-b] rsc.orgoxazine (B8389632) derivatives has been investigated for various therapeutic applications. For instance, related structures have been explored for their potential as antagonists of Inhibitors of Apoptosis Proteins (IAPs), suggesting a possible role in cancer therapy. google.com
The journey from a hit compound, often identified in initial screenings, to a lead compound involves extensive structure-activity relationship (SAR) studies. For the 8-methyl derivative, this would involve synthesizing and testing a library of related analogs to determine how modifications to the core structure affect its biological activity.
Table 1: Key Considerations in Lead Compound Development
| Development Stage | Description | Relevance to 8-Methyl-1H-pyrido[2,3-b] rsc.orgoxazin-2-one |
| Hit Identification | Initial discovery of a compound with desired biological activity. | The pyrido-oxazine scaffold has shown bioactivity in various assays. |
| Hit-to-Lead | Optimization of the hit compound to improve potency and selectivity. | SAR studies on the 8-methyl derivative and related analogs are necessary. |
| Lead Optimization | Further chemical modification to improve pharmacokinetic and pharmacodynamic properties. | Would involve assessing the metabolic stability and bioavailability of the compound. |
| Pre-clinical Candidate | A compound with a strong efficacy and safety profile ready for in-depth pre-clinical testing. | The ultimate goal of the development process. |
Utilization of 8-Methyl-1H-pyrido[2,3-b]benchchem.comrsc.orgoxazin-2-one in High-Throughput Screening Assays
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological target. While there is no direct evidence of 8-Methyl-1H-pyrido[2,3-b] rsc.orgoxazin-2-one being used in large-scale HTS campaigns, its parent scaffold, pyrido[2,3-b] rsc.orgoxazin-2-one, represents a class of heterocyclic compounds often included in chemical libraries for screening purposes. The synthesis of a focused library around this scaffold could be employed in HTS assays to discover new inhibitors or modulators of targets like kinases or proteases, which are often implicated in disease.
Derivatization of 8-Methyl-1H-pyrido[2,3-b]benchchem.comrsc.orgoxazin-2-one for Affinity Labeling and Target Identification
Affinity labeling is a powerful technique to identify the direct binding partners of a bioactive compound within a complex biological sample. This is achieved by modifying the compound with a reactive group that can form a covalent bond with its target protein upon binding. The structure of 8-Methyl-1H-pyrido[2,3-b] rsc.orgoxazin-2-one offers several potential sites for the introduction of such reactive functionalities, for example, a photo-activatable group.
The synthesis of such derivatives is a key step. A general synthetic route to the pyrido[2,3-b] rsc.orgoxazin-2-one core involves the cyclization of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. researchgate.net This methodology could be adapted to incorporate the necessary functional groups for affinity labeling. Once a suitable derivative is synthesized, it can be used in proteomic experiments to isolate and identify its cellular targets, thereby elucidating its mechanism of action.
Future Directions and Emerging Research Avenues for 8 Methyl 1h Pyrido 2,3 B 1 2 Oxazin 2 One Research
Exploration of Novel Synthetic Methodologies for Complex Pyrido[2,3-b]nih.govnih.govoxazin-2-one Derivatives
The future of research on 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one is intrinsically linked to the ability to synthesize a diverse library of complex derivatives. While established methods provide a solid foundation, innovation in synthetic strategy is required to access novel chemical space and conduct thorough structure-activity relationship (SAR) studies.
Current synthetic approaches for the pyrido[2,3-b] nih.govnih.govoxazin-2-one core often involve a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. nih.gov This process efficiently proceeds via a Smiles rearrangement of the initial O-alkylation product followed by cyclization. nih.gov Future methodologies will need to build upon this and other frameworks to introduce greater molecular complexity and diversity. researchgate.net
Key areas for exploration include:
Multi-component Reactions (MCRs): Developing novel MCRs could provide a rapid and efficient route to highly functionalized pyrido[2,3-b] nih.govnih.govoxazin-2-one derivatives from simple, readily available starting materials. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.gov
Late-Stage Functionalization: Strategies for the late-stage functionalization of the 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one scaffold are highly desirable. Techniques such as C-H activation would allow for the direct introduction of various substituents onto the heterocyclic core, bypassing the need for de novo synthesis for each new analogue.
Asymmetric Synthesis: For derivatives exhibiting chirality, the development of stereoselective synthetic routes is crucial. This would enable the investigation of individual enantiomers, which often possess distinct pharmacological and toxicological profiles.
Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and scalability. Adapting and optimizing existing synthetic routes for flow chemistry could accelerate the production of derivative libraries.
Table 1: Potential Synthetic Strategies for Novel 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one Derivatives
| Strategy | Description | Potential Starting Materials | Expected Outcome |
|---|---|---|---|
| Combinatorial Expansion of One-Pot Synthesis | Systematically varying the substituents on the 2-halo-3-hydroxypyridine and N-substituted-2-chloroacetamide starting materials. nih.gov | Substituted 2-chloro-3-hydroxypyridines, diverse primary amines, and α-haloacetylating agents. | A large library of derivatives with varied substituents on the pyridyl and lactam rings. |
| Post-Synthesis Core Modification | Performing chemical transformations on the pre-formed 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one core. | 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one, various electrophilic and nucleophilic reagents. | Derivatives with functional groups at positions not easily accessible through de novo synthesis. |
| Ring-Opening and Recyclization | Utilizing ring-opening transformations of related oxazinone structures to build new, complex polycyclic systems. nih.gov | 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govnih.govoxazine-1,8-diones and various binucleophiles. nih.gov | Fused heterocyclic systems incorporating the core pyrido-oxazinone structure. |
| Bio-catalysis | Employing enzymes to catalyze specific transformations, potentially achieving high regio- and stereoselectivity. | 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one or its precursors. | Chiral derivatives and specifically hydroxylated or glycosylated analogues. |
Advanced Mechanistic Studies on Off-Target Effects (In Vitro) and Polypharmacology
A comprehensive understanding of the biological activity of 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one requires a deep dive into its molecular interactions beyond the primary target. Polypharmacology, the ability of a compound to interact with multiple targets, can be a desirable trait for complex diseases but also a source of off-target toxicity. Therefore, systematic in vitro investigation is a critical future step.
Future research should focus on:
Broad-Spectrum Kinase and Receptor Profiling: Screening the compound against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common drug targets to build a comprehensive polypharmacological profile.
Unbiased Target Identification: Employing advanced chemical biology techniques to identify direct binding partners in a cellular context without prior bias. Methods like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) can reveal both on- and off-targets by observing changes in protein reactivity or stability upon compound treatment. nih.gov
Mechanism of Action Deconvolution: For identified off-targets, further mechanistic studies are necessary to determine the functional consequences of binding. This includes enzymatic assays, cellular signaling pathway analysis, and gene expression profiling to understand whether the interaction is inhibitory, activating, or benign.
Cytotoxicity and Systems Biology Approaches: Assessing the compound's cytotoxicity across a diverse panel of human cell lines can provide initial clues about potential safety liabilities. Integrating this data with transcriptomic and proteomic analyses can help construct a systems-level view of the compound's cellular impact. nih.gov
Table 2: Proposed In Vitro Methodologies for Off-Target and Polypharmacology Assessment
| Methodology | Purpose | Example Application | Data Output |
|---|---|---|---|
| Kinase Panel Screening | To identify interactions with the human kinome. | Screen against a panel of >400 kinases at a fixed concentration (e.g., 10 µM). | Percent inhibition for each kinase; IC50 values for significant hits. |
| Receptor Binding Assays | To assess binding to a wide range of neuroreceptors and other GPCRs. | Radioligand displacement assays for a comprehensive panel of receptors. | Binding affinity (Ki) values for various receptors. |
| Activity-Based Protein Profiling (ABPP) | To identify covalent or high-affinity binding partners in a complex proteome. nih.gov | Treatment of cell lysates with a probe-derivatized analogue of the compound, followed by mass spectrometry. | A list of direct protein targets. |
| Thermal Proteome Profiling (TPP) | To identify targets based on ligand-induced thermal stabilization. | Quantification of soluble proteins after heat shock in treated vs. untreated cells via mass spectrometry. | A list of proteins showing thermal shifts, indicating direct binding. |
| High-Content Imaging | To assess phenotypic changes and cytotoxicity in various cell lines. | Automated microscopy to quantify changes in cell morphology, viability, and specific biomarkers. | Multi-parameter phenotypic profiles and cytotoxicity data. |
Integration of Artificial Intelligence and Machine Learning in Pyrido[2,3-b]nih.govnih.govoxazin-2-one Research and Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com For the pyrido[2,3-b] nih.govnih.govoxazin-2-one scaffold, these computational tools can significantly accelerate the discovery-to-development pipeline. nih.gov
Key applications include:
Predictive Modeling (QSAR): As SAR data is generated for newly synthesized derivatives, quantitative structure-activity relationship (QSAR) models can be developed. These models will predict the activity of virtual compounds, helping to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on the structures of known active molecules to design novel pyrido[2,3-b] nih.govnih.govoxazin-2-one derivatives with optimized properties. nih.gov These models can explore a vast chemical space to propose innovative structures that human chemists might not conceive.
ADMET Prediction: ML models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery process. Applying these models to virtual libraries of pyrido-oxazinone derivatives can help to flag molecules with potential liabilities before committing resources to their synthesis.
Target Prediction and Pathway Analysis: AI algorithms can analyze a compound's structure and predict its likely biological targets by comparing it to databases of known drug-target interactions. This can complement experimental approaches and provide hypotheses for the mechanism of action.
Table 3: Applications of AI and Machine Learning in Pyrido[2,3-b] nih.govnih.govoxazin-2-one Research
| AI/ML Application | Description | Required Input Data | Potential Output |
|---|---|---|---|
| QSAR Modeling | Build regression or classification models linking chemical structure to biological activity. | A dataset of synthesized derivatives with their measured biological activities (e.g., IC50 values). | A predictive model that can estimate the activity of new, unsynthesized compounds. |
| Generative Chemistry | Use deep learning to generate novel molecular structures based on the pyrido-oxazinone scaffold. | A set of known active and inactive molecules to define the desired chemical space. | Novel, synthesizable chemical structures with high predicted activity and drug-like properties. |
| ADMET Prediction | Predict key pharmacokinetic and toxicological properties using pre-trained or custom-built models. | Chemical structures of virtual or newly synthesized derivatives. | Predictions for properties like aqueous solubility, blood-brain barrier permeability, and potential for hERG inhibition. |
| In Silico Target Fishing | Use ligand-based or structure-based algorithms to predict potential protein targets. | The 2D or 3D structure of 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one. | A ranked list of potential biological targets, providing hypotheses for experimental validation. |
Development of Novel Analytical Techniques for Studying Pyrido[2,3-b]nih.govnih.govoxazin-2-one Interactions in Complex Biological Systems
To fully understand the fate and action of 8-Methyl-1H-pyrido[2,3-b] nih.govnih.govoxazin-2-one in a biological environment, the development and application of advanced analytical techniques are essential. These methods must be sensitive and specific enough to detect and quantify the compound and its metabolites in complex matrices like plasma, tissues, and cells.
Future research should prioritize:
High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like LC-HRMS for metabolite identification and profiling in in vitro and in vivo systems. The high mass accuracy allows for the confident structural elucidation of metabolic products.
Advanced Biosensor Development: Creating novel biosensors for the real-time detection of the compound. Electrochemical sensors, for instance, have been successfully developed for related heterocyclic systems and could be adapted for sensitive and rapid quantification. nih.govrsc.org
Target Engagement Assays: Developing and implementing cellular target engagement assays that can be used to confirm that the compound is reaching its intended target within the cell and to quantify the extent of engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose.
Specialized NMR Spectroscopy: Applying techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY to study weak or transient interactions between the compound and its protein targets, providing valuable information about the binding epitope.
Table 4: Advanced Analytical Techniques for Biological Interaction Studies
| Technique | Principle | Application for Pyrido-oxazinone Research | Information Gained |
|---|---|---|---|
| LC-HRMS/MS | Liquid chromatography separation followed by high-resolution tandem mass spectrometry. | Identification and quantification of the parent compound and its metabolites in biological fluids and tissues. | Metabolic pathways, pharmacokinetic profiles, and metabolite structures. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface to monitor biomolecular interactions in real-time. | Quantifying the binding kinetics (association and dissociation rates) of the compound to its purified protein target. | Binding affinity (KD), on-rate (ka), and off-rate (kd). |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates. | Confirming target engagement in a cellular environment and estimating compound potency in a physiological context. | Evidence of direct binding to a target protein within the cell. |
| Saturation Transfer Difference (STD) NMR | An NMR technique that identifies which protons of a small molecule are in close proximity to a large protein. | Mapping the binding epitope of the compound on its target protein. | Identification of the specific parts of the molecule that are involved in the binding interaction. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
